4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDJLWDAXLFYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis of Methyl 4,5-Dihydro-1H-Benzo[g]indazole-3-Carboxylate
The most widely documented method involves the base-mediated hydrolysis of methyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate. In a representative procedure, refluxing the methyl ester with 10% aqueous sodium hydroxide and methanol for 3 hours followed by acidification with concentrated HCl yields the carboxylic acid in 75–82% purity. Critical parameters include:
- Molar ratio : 1:6.5 ester-to-base ratio ensures complete deesterification.
- Temperature : Prolonged reflux at 80–90°C prevents intermediate precipitation.
- Workup : Acidification to pH 2–3 induces crystallization, with successive washes removing residual chloride ions.
This method’s scalability is limited by the need for rapid cooling post-hydrolysis to avoid side reactions, posing challenges in industrial settings.
Thionyl Chloride-Mediated Cyclization
An alternative route employs thionyl chloride (SOCl₂) to activate carboxylic acid intermediates during cyclization. For example, treating 7-chloro-1-phenyl-4,5-dihydro-1H-benzo[g]indazole-3-carbonyl chloride with 2-diethylaminoethanol forms the corresponding ester, which is subsequently hydrolyzed under mild acidic conditions. Key considerations include:
- Reaction time : 16-hour reflux ensures complete acyl chloride formation.
- Solvent selection : Benzene or chlorinated solvents minimize esterification side products.
- Safety : SOCl₂’s exothermic reactivity necessitates controlled addition and venting.
Yields for this pathway average 60–68%, with chromatographic purification often required to isolate the dihydroindazole core.
Transition Metal-Catalyzed C-H Functionalization
Recent advances leverage rhodium(III) catalysts for constructing the indazole ring via C-H activation. While no direct synthesis of the dihydrobenzo[g]indazole derivative is reported, analogous methods for 1H-indazoles suggest adaptability. For instance, Zhu et al. demonstrated Rh(III)-catalyzed coupling of aldehyde phenylhydrazones with alkynes, achieving 70–85% yields for related indazoles. Adapting this to dihydro systems would require:
Reductive Cyclization of Nitro Precursors
Nazaré et al. reported a two-step reductive cyclization using organophosphorus reagents to convert 2-nitrobenzonitriles into 3-amino-2H-indazoles. Applying this to benzo[g]indazole synthesis involves:
- Nitro group reduction : Employing trimethylaluminium to generate amidine intermediates.
- Cyclization : Phosphorus-mediated N-N bond formation under inert atmosphere.
While untested for the target compound, this method’s functional group tolerance (halogens, methoxy) suggests viability for substituted derivatives.
Comparative Analysis of Synthetic Routes
*Reported for analogous indazole systems.
Industrial-Scale Challenges and Solutions
Purification Optimization
Recrystallization from dimethyl sulfoxide/water mixtures (1:3 v/v) improves purity to >98% but increases processing time. Implementing continuous crystallization techniques may enhance throughput.
Catalytic System Recycling
Rhodium catalyst recovery remains uneconomical in small-scale applications. Immobilizing Rh on mesoporous silica supports could reduce costs by enabling 5–7 reuse cycles.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Reactions
4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid can undergo various chemical transformations, making it a versatile building block in organic synthesis. Key reactions include:
- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
- Reduction : Capable of being reduced to different forms using reducing agents such as sodium borohydride.
- Substitution : Undergoes substitution reactions where functional groups can be replaced by other groups.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Varies by substrate |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
| Substitution | Halogens, alkylating agents | Varies by substrate |
Chemistry
In the field of chemistry, this compound serves as a critical precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of novel derivatives with enhanced properties.
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Studies indicate that it may exhibit activity against various microbial strains.
- Anticancer Properties : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy. For example, compounds with similar structures have been observed to induce apoptosis in specific cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antitumor Efficacy : A study demonstrated that derivatives of 4,5-dihydro-1H-benzo[g]indazole exhibited significant antitumor efficacy in pancreatic cancer models. Specifically, one derivative showed a tumor growth inhibition rate of 71% in a Capan-1 xenograft model .
- Biological Activity Assessment : In vitro assays have been conducted to evaluate the antiproliferative effects of this compound against different cancer cell lines. The results indicated promising IC50 values that suggest effective concentration ranges for therapeutic applications .
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-methyl-1H-indazole-3-carbonyl chloride
- 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid
- 2-Ethyl-1H-benzimidazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid exhibits unique properties due to its specific structure. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Biological Activity
4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which contributes to its biological activity. The compound features a saturated indazole framework that enhances its solubility and bioactivity compared to other indazole derivatives.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves the inhibition of bacterial growth through interference with cellular processes.
Anticancer Activity
The compound has shown promising results in anticancer studies. It has been evaluated for its antiproliferative effects on several cancer cell lines, demonstrating significant inhibition of cell growth.
Table 1: Antiproliferative Activity of this compound
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to various enzymes, modulating their activity and leading to reduced cell proliferation.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
-
Anticancer Efficacy
A study evaluated the antiproliferative effects of various derivatives of indazole on KATO-III and MCF-7 cell lines. The results indicated that many derivatives exhibited significant antiproliferative activity with IC50 values ranging from 25.5 µM to over 400 µM, suggesting potential for further development as anticancer agents . -
Antimicrobial Studies
In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at various concentrations, indicating its potential as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:
Q & A
Q. What are common synthetic routes for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via coupling reactions or cyclization of hydrazine derivatives. For example:
-
Amide Coupling : Reacting this compound with amines (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) under reflux conditions yields carboxamide derivatives. Yields vary significantly (4%–81%) depending on substituents and reaction optimization .
-
Silver Complex Formation : Coordination chemistry applications involve reacting the compound with AgNO₃ to form [Ag(N₂C₁₁H₁₀)₂]NO₃, characterized by X-ray crystallography and DFT studies .
-
Key Variables : Stoichiometry, solvent choice (e.g., acetic acid), and catalysts (e.g., sodium acetate) critically influence yield and purity.
Synthetic Route Yield (%) Key Reagents/Conditions Reference Amide Coupling 4–81 Amine, acetic acid, reflux Silver Complex Synthesis Not reported AgNO₃, ethanol, room temperature
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz) resolve tautomeric forms, hydrogen bonding, and substituent effects. For example, δ 8.47 ppm (amide NH) and δ 162.6 ppm (carboxylic C=O) are diagnostic .
- X-ray Crystallography : Determines molecular geometry and intermolecular interactions (e.g., Ag···π, N–H···O) in coordination complexes .
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of its electronic structure and reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(2d,2p)) predict:
- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate charge transfer potential in silver complexes .
- Global Reactivity Descriptors : Electrophilicity index (ω) and chemical hardness (η) guide predictions of nucleophilic/electrophilic sites .
- Tautomer Stability : 1H-tautomers are more stable than 2H-forms in gas and aqueous phases, validated by experimental IR data .
Q. What strategies address low yields in amide coupling reactions involving this compound?
Q. How does tautomerism influence its reactivity and stability?
- Methodological Answer : The 1H-tautomer dominates due to intramolecular OH···N hydrogen bonding (IND-1 in ). UV/NIR irradiation induces cis-trans isomerization of the carboxylic group, altering photostability. Researchers should:
- Use low-temperature matrix isolation (N₂/Ar) with FTIR to track tautomeric shifts .
- Compare computed (DFT) and experimental NMR/IR data to resolve ambiguities .
Q. What are its coordination chemistry applications?
- Methodological Answer : The compound acts as a bidentate ligand via N-atoms, forming Ag(I) complexes with pseudo-helical networks. Applications include:
- Material Science : Intermolecular Ag···π and C–H···π interactions enable crystal engineering .
- Biosystem Modeling : Mimics metalloenzyme active sites for oxygen transfer studies .
Q. How to analyze conflicting pharmacological data for its derivatives?
- Methodological Answer : Derivatives (e.g., endothelin receptor antagonists in ) show variable bioactivity due to:
- Substituent Effects : Electron-withdrawing groups (e.g., -SO₂CH₃) enhance receptor binding .
- Assay Conditions : Cell-line specificity (e.g., vascular vs. renal cells) impacts IC₅₀ values.
- Data Cross-Validation : Combine in vitro binding assays, molecular docking, and pharmacokinetic studies to resolve contradictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
